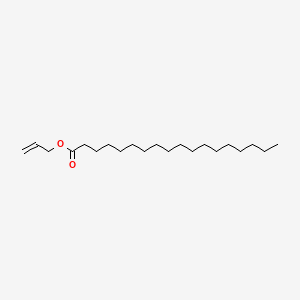
2,3,3',4,4',6-Hexachlorobiphenyl
Overview
Description
2,3,3’,4,4’,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It belongs to the class of organic compounds known as polychlorinated biphenyls . The IUPAC name of 2,3,3’,4,4’,6-Hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene .
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,4’,6-Hexachlorobiphenyl is C12H4Cl6 . It is a light yellow, soft, sticky resin .
Physical And Chemical Properties Analysis
2,3,3’,4,4’,6-Hexachlorobiphenyl has a molecular weight of 360.88 . It has a melting point of 107°C and a boiling point of 446.99°C (rough estimate). Its density is approximately 1.5940 (rough estimate), and it has a refractive index of 1.6270 (rough estimate). Its water solubility is 8.07ug/L at 20 ºC .
Scientific Research Applications
Metabolism and Excretion Studies
- Metabolic Behavior : Research has shown that 2,3,3',4,4',6-Hexachlorobiphenyl, along with other symmetrical hexachlorobiphenyl isomers, undergoes metabolism and excretion processes in rats. One study demonstrated that the metabolism and excretion rates of these isomers are influenced by the position of chlorine substitution on the biphenyl ring. Isomers without vicinal unsubstituted carbon atoms are metabolized and excreted more slowly, while those with such atoms are metabolized and excreted more rapidly (Matthews & Tuey, 1980).
Environmental Impact and Degradation
- Degradation and Analytical Indicators : The ratio of different hexachlorobiphenyl congeners, including 2,3,3',4,4',6-Hexachlorobiphenyl, has been studied as a potential indicator of environmental degradation and contamination. This research has provided insights into how these compounds degrade in various biotic matrices and their utility in environmental monitoring (Turrio-Baldassarri et al., 1997).
Chemical Properties and Solubility
- Solubility in Supercritical Fluids : Studies have investigated the solubility of polychlorinated biphenyls (PCBs) like 2,3,3',4,4',6-Hexachlorobiphenyl in supercritical fluids, such as carbon dioxide. These findings are important for understanding the behavior of PCBs in various environmental and industrial processes (Anitescu & Tavlarides, 1999).
Enzymatic and Biological Interactions
- Enzyme Induction Studies : Research has been conducted on the ability of 2,3,3',4,4',6-Hexachlorobiphenyl and other PCB congeners to induce hepatic microsomal enzymes in rats. This research helps in understanding the biochemical and toxicological impacts of PCBs on living organisms (Parkinson et al., 1980).
Toxicity and Health Implications
- Bioconversion by Fungi : The white-rot fungus, Phlebia brevispora, has been studied for its ability to degrade toxic coplanar PCBs, including 2,3,3',4,4',6-Hexachlorobiphenyl. This research offers potential bioremediation strategies for dealing with PCB contamination (Kamei et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-2-1-5(3-7(6)14)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUPQXINXTWCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074231 | |
| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',6-Hexachlorobiphenyl | |
CAS RN |
74472-42-7 | |
| Record name | PCB 158 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2JHN8P01Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





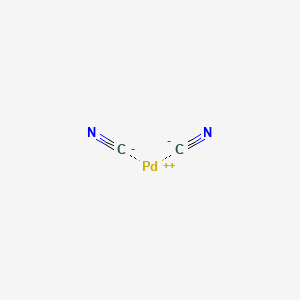
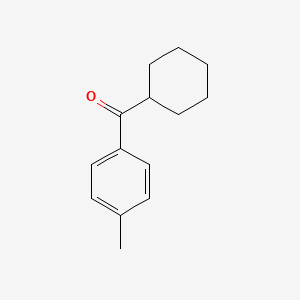
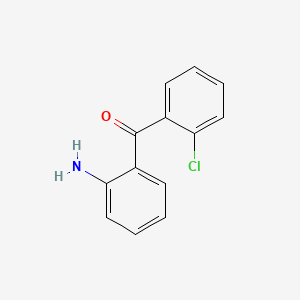
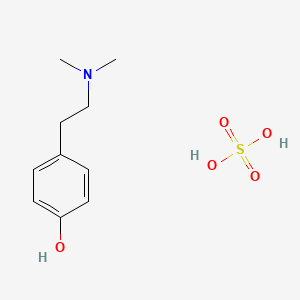
![Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596439.png)
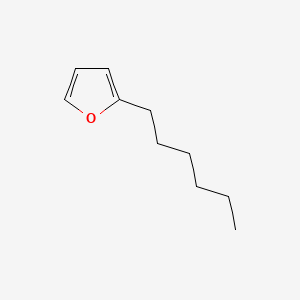

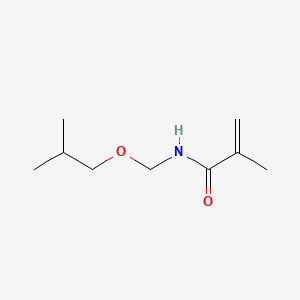

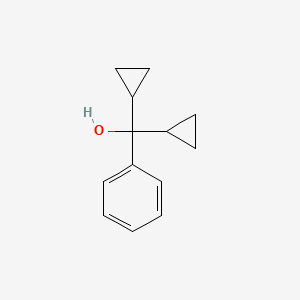
![[Benzyl(phosphonomethyl)amino]methylphosphonic acid](/img/structure/B1596447.png)
